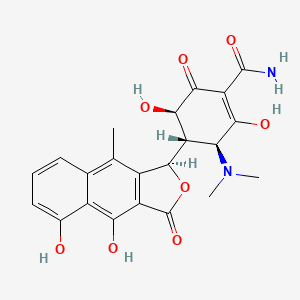
Ethyl 4-(benzyloxyamino)butyrate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(benzyloxyamino)butyrate hydrochloride: is an organic compound that belongs to the class of esters and amines It is characterized by the presence of an ethyl ester group, a benzyloxyamino group, and a butyrate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyloxyamino)butyrate hydrochloride typically involves the following steps:
-
Formation of Ethyl 4-bromobutyrate: : This can be achieved by reacting butyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl butyrate. The ethyl butyrate is then brominated using phosphorus tribromide to yield ethyl 4-bromobutyrate.
-
Nucleophilic Substitution Reaction: : Ethyl 4-bromobutyrate is then reacted with benzyloxyamine in the presence of a base such as sodium hydroxide. This nucleophilic substitution reaction results in the formation of Ethyl 4-(benzyloxyamino)butyrate.
-
Formation of Hydrochloride Salt: : The final step involves the conversion of Ethyl 4-(benzyloxyamino)butyrate to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Ethyl 4-(benzyloxyamino)butyrate hydrochloride can undergo oxidation reactions, particularly at the benzyloxyamino group, leading to the formation of corresponding nitroso or nitro derivatives.
-
Reduction: : The compound can be reduced to form primary amines or alcohols, depending on the specific conditions and reagents used.
-
Substitution: : The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary amines or alcohols.
Substitution Products: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(benzyloxyamino)butyrate hydrochloride has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: : The compound is investigated for its potential as a prodrug, where it can be metabolized in the body to release active therapeutic agents.
-
Biochemical Studies: : It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
-
Industrial Applications: : The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Wirkmechanismus
The mechanism by which Ethyl 4-(benzyloxyamino)butyrate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, where it is metabolized to release an active drug that interacts with specific molecular targets such as enzymes or receptors. The benzyloxyamino group can participate in hydrogen bonding and other interactions that enhance the binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(benzyloxyamino)butyrate hydrochloride can be compared with other similar compounds such as:
Ethyl 4-aminobutyrate hydrochloride: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 4-(methoxyamino)butyrate hydrochloride: Contains a methoxy group instead of a benzyloxy group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
ethyl 4-(phenylmethoxyamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-16-13(15)9-6-10-14-17-11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEODXZWCTUQGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNOCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B8084498.png)


![(8S)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B8084536.png)

![1'-acetyl-5-hydroxy-7-pyrrolidin-1-ylspiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B8084549.png)



